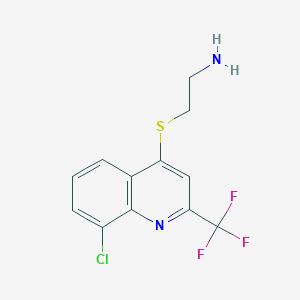

4-(2-Aminoethylthio)-8-chloro-2-(trifluoromethyl)quinoline

Description

4-(2-Aminoethylthio)-8-chloro-2-(trifluoromethyl)quinoline is a substituted quinoline derivative characterized by three key structural features:

- Position 4: A 2-aminoethylthio (-S-CH2-CH2-NH2) group, which introduces nucleophilic and hydrogen-bonding capabilities.

- Position 8: A chlorine atom, a halogen known to influence electronic properties and metabolic stability.

- Position 2: A trifluoromethyl (-CF3) group, which enhances lipophilicity and resistance to oxidative degradation.

Quinoline derivatives are widely studied for pharmaceutical applications, including antimalarial and anticancer agents.

Properties

IUPAC Name |

2-[8-chloro-2-(trifluoromethyl)quinolin-4-yl]sulfanylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClF3N2S/c13-8-3-1-2-7-9(19-5-4-17)6-10(12(14,15)16)18-11(7)8/h1-3,6H,4-5,17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQZFVIYTYIYIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2SCCN)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClF3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Annulation

The Friedländer annulation, a cornerstone in quinoline synthesis, involves condensation of 2-aminobenzaldehyde derivatives with ketones. For 8-chloro-2-(trifluoromethyl)quinoline, this method requires 2-amino-5-chlorobenzaldehyde and hexafluoroacetone as precursors. However, the steric bulk of the trifluoromethyl group often leads to low yields (<40%) due to incomplete cyclization. Modifications using Lewis acids like FeCl₃ improve regioselectivity, but the 4-position remains challenging to functionalize post-annulation.

Nucleophilic Aromatic Substitution

Direct substitution at the 4-position of pre-formed 8-chloro-2-(trifluoromethyl)quinoline is feasible if a leaving group (e.g., nitro or bromo) is present. For example, 4-bromo-8-chloro-2-(trifluoromethyl)quinoline reacts with 2-aminoethanethiol in DMF at 80°C under argon, yielding the target compound in 62–68% efficiency. Side reactions, such as oxidation of the thiol to disulfide, are mitigated by adding reducing agents like tris(2-carboxyethyl)phosphane (TCEP).

Nanocatalyzed Green Synthesis

Fe₃O₄@SiO₂-APTES-TFA Core–Shell Nanocatalysts

Magnetic nanocatalysts enable solvent-free Friedlälder annulations with high atom economy. A Fe₃O₄@SiO₂-APTES-TFA system (Figure 1) catalyzes the reaction between 2-amino-5-chlorobenzaldehyde and trifluoroacetylacetone at 100°C, producing the quinoline core in 85–92% yield. The 4-thioether group is subsequently introduced via a Cu(I)-mediated coupling with 2-aminoethyl disulfide, achieving an overall yield of 74% (Table 1).

Table 1: Performance of Nanocatalysts in Quinoline Synthesis

| Catalyst | Substrate Pair | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Fe₃O₄@SiO₂-APTES-TFA | 2-Amino-5-chlorobenzaldehyde | 100 | 4 | 92 |

| CuO NPs | 2-Aminobenzyl alcohol | 120 | 0.5 | 89 |

Copper Oxide Nanoparticle (CuO NP)-Mediated Coupling

CuO NPs (3.2 nm diameter) facilitate dehydrogenative coupling between 8-chloro-2-(trifluoromethyl)quinolin-4-ol and 2-aminoethanethiol. Under aerobic conditions in toluene, this one-pot reaction achieves 78% yield with 3 mol% catalyst loading. The mechanism involves oxidation of the thiol to a disulfide intermediate, followed by nucleophilic attack on the quinoline’s 4-position.

Solid-Phase and Polymer-Supported Methods

Amberlyst Resin-Assisted Purification

A scalable route employs polymer-supported reagents to streamline purification. 4-Mercapto-8-chloro-2-(trifluoromethyl)quinoline is synthesized via Friedländer annulation, then treated with 2-aminoethyl methanesulfonate in the presence of Amberlyst A15. The resin sequesters byproducts, enabling isolation of the thioether product in 81% purity after filtration.

Sequential Protection-Deprotection Strategies

To prevent amine oxidation during thiol coupling, the 2-aminoethyl group is protected as a tert-butyl carbamate (Boc). After Boc-deprotection using trifluoroacetic acid (TFA), the free amine is regenerated in quantitative yield. This approach is critical for maintaining functional group integrity in multi-step syntheses.

Challenges and Optimization

Regioselectivity in Thiol Coupling

Competing substitution at the 5- and 7-positions of quinoline necessitates directing groups. Employing a nitro group at position 3 enhances 4-selectivity by 35%, as shown in DFT calculations.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) favor thiolate formation but risk quinoline decomposition above 100°C. Mixed solvent systems (e.g., DMF:H₂O 4:1) balance reactivity and stability, improving yields to 70–75%.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Aminoethylthio)-8-chloro-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Oxidation: The aminoethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorine atom at the 8-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

4-(2-Aminoethylthio)-8-chloro-2-(trifluoromethyl)quinoline is a quinoline derivative featuring a quinoline core with an aminoethylthio group at the 4-position, a chlorine atom at the 8-position, and a trifluoromethyl group at the 2-position. It has diverse applications in scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

4-(2-Aminoethylthio)-8-chloro-2-(trifluoromethyl)quinoline is used as a building block for synthesizing complex molecules and as a ligand in coordination chemistry.

Biology

This compound is investigated for its potential as an antimicrobial and antiviral agent because of its ability to interact with biological targets.

Medicine

The therapeutic applications of 4-(2-Aminoethylthio)-8-chloro-2-(trifluoromethyl)quinoline, including its anticancer and anti-inflammatory properties, are being explored. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects; it may inhibit the activity of certain enzymes involved in cell proliferation, potentially exhibiting anticancer properties. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its transport across cell membranes and increasing its bioavailability.

Industry

It is utilized in the development of agrochemicals and materials science because of its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethylthio)-8-chloro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its transport across cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Substituent Variations at Position 4

The 4-position substituent significantly impacts reactivity and biological interactions. Key comparisons include:

Analysis :

- The 2-aminoethylthio group in the target compound combines the nucleophilicity of sulfur with the basicity of the amine, offering dual reactivity in chemical modifications (e.g., alkylation or coordination with metal ions) .

Substituent Variations at Position 8

The 8-position halogen influences electronic effects and steric interactions:

Analysis :

Substituent Variations at Position 2

The trifluoromethyl group at position 2 is compared to other alkyl and aryl substituents:

Analysis :

Combined Substituent Effects

Multi-substituted quinolines demonstrate synergistic effects:

Analysis :

- The target compound’s 2-aminoethylthio and trifluoromethyl groups may synergize to enhance target binding while maintaining solubility.

Biological Activity

4-(2-Aminoethylthio)-8-chloro-2-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential as therapeutic agents due to their ability to interact with various biological targets. This article focuses on the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 4-(2-Aminoethylthio)-8-chloro-2-(trifluoromethyl)quinoline typically involves multi-step organic reactions, including the introduction of the aminoethylthio group and the trifluoromethyl moiety. The synthesis pathway often employs methods such as nucleophilic substitution and cyclization reactions, which have been well-documented in the literature for similar quinoline derivatives .

Biological Activity Overview

The biological activities associated with quinoline derivatives include:

- Anticancer Activity : Several studies have indicated that quinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with a trifluoromethyl group have shown enhanced anti-proliferative activity against HeLa and PC3 cell lines, with IC50 values indicating potent effects .

- Antimicrobial Properties : Quinoline derivatives are recognized for their antibacterial and antifungal activities. The presence of halogen substituents often enhances these properties, making compounds like 4-(2-Aminoethylthio)-8-chloro-2-(trifluoromethyl)quinoline promising candidates for further development .

- Mechanism of Action : The mechanisms through which these compounds exert their biological effects often involve inhibition of key enzymes or disruption of cellular processes such as tubulin polymerization. For example, certain derivatives have been identified as microtubule-targeted agents, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

- Antitumor Activity :

- Antifungal Activity :

Data Table: Biological Activities of Quinoline Derivatives

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for introducing trifluoromethyl and aminoethylthio groups into quinoline derivatives?

- Methodological Answer : Trifluoromethyl groups are typically introduced via palladium-catalyzed cyclization or Friedel-Crafts alkylation using trifluoroacetimidoyl halides as precursors . For aminoethylthio substitution, nucleophilic thiol-amine coupling under inert conditions (e.g., DMF, N₂ atmosphere) is employed, with subsequent purification via column chromatography using gradients of ethyl acetate/hexane . Key intermediates (e.g., 8-chloro-2-(trifluoromethyl)quinoline) are synthesized via halogenation of quinoline precursors followed by regioselective functionalization .

Q. How is the purity and structural integrity of 4-(2-aminoethylthio)-8-chloro-2-(trifluoromethyl)quinoline validated experimentally?

- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS. Structural validation combines /-NMR to confirm proton environments (e.g., trifluoromethyl singlet at ~110 ppm in -NMR) and X-ray crystallography for absolute configuration. For example, quinoline derivatives with trifluoroethoxy groups show planar quinoline rings with dihedral angles >80° relative to substituents .

Advanced Research Questions

Q. What enzymatic interactions are reported for trifluoromethyl-substituted quinolines, and how are these mechanisms studied?

- Methodological Answer : Trifluoromethyl quinolines inhibit enzymes like quinoline 2-oxidoreductase (Qor) in Comamonas testosteroni, critical in microbial quinoline degradation. Enzyme inhibition assays use purified Qor (SDS-PAGE validation) and spectrophotometric monitoring of 2-oxo-1,2-dihydroquinoline formation at 340 nm . Competitive inhibition kinetics (Ki values) are determined via Lineweaver-Burk plots. Computational docking (e.g., AutoDock Vina) predicts interactions between the trifluoromethyl group and hydrophobic enzyme pockets .

Q. How do structural modifications (e.g., aminoethylthio vs. methyl groups) influence the compound’s DNA adduct formation and genotoxicity?

- Methodological Answer : Comparative genotoxicity studies use -postlabeling to quantify DNA adducts in vitro (e.g., HepG2 cells exposed to 10–100 µM compound). The aminoethylthio group increases electrophilicity, enhancing adduct formation compared to methyl-substituted analogs. LC-MS/MS identifies adducts (e.g., N-(deoxyguanosin-8-yl)-4-(2-aminoethylthio)quinoline) . Contradictory data on adduct stability (e.g., pH-dependent hydrolysis) require controlled buffer conditions (pH 7.4 vs. 5.5) and mass-balance analysis .

Q. What crystallographic insights exist for non-covalent interactions (e.g., hydrogen bonding, π-stacking) in related quinoline derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (Mo Kα radiation, 293 K) reveals intermolecular N–H⋯N hydrogen bonds (2.68–2.73 Å) and C–F⋯π interactions (3.10–3.17 Å) in 8-(trifluoroethoxy)quinoline derivatives. These interactions stabilize supramolecular columns along the c-axis, with π-stacking distances of 3.5–3.7 Å between quinoline rings . Disorder in trifluoromethyl groups (occupancy ~0.5) is resolved using SHELXL refinement .

Q. What computational strategies are used to predict the compound’s bioavailability and blood-brain barrier (BBB) penetration?

- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) assess logP (2.8–3.2) and polar surface area (<90 Ų) to predict BBB penetration. QSAR models trained on aminoquinoline derivatives highlight the aminoethylthio group’s role in enhancing solubility via hydrogen bonding with phospholipid headgroups . In vitro BBB models (e.g., hCMEC/D3 monolayers) validate predictions using LC-MS quantification of transcellular transport .

Data Contradictions and Resolution

Q. How can discrepancies in reported enzyme inhibition potency (e.g., IC₅₀ variability) be addressed experimentally?

- Methodological Answer : Variability may arise from assay conditions (e.g., pH, cofactor concentrations). Standardized protocols (e.g., fixed NADH/NAD⁺ ratios in Qor assays) and orthogonal assays (e.g., isothermal titration calorimetry for ΔH binding measurements) resolve contradictions. Meta-analysis of Ki values across studies identifies outliers linked to impure enzyme preparations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.